molecular formula C21H24FN6Na2O6P B12429383 Fobrepodacin (disodium)

Fobrepodacin (disodium)

Cat. No.: B12429383
M. Wt: 552.4 g/mol
InChI Key: BSOLRSNBVIVVMJ-FMOMHUKBSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically involves:

    Formation of the Benzimidazole Core: This step involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyrimidinyl Group: This is achieved through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is introduced.

    Addition of the Phosphonooxyethyl Moiety: This step involves the phosphorylation of the intermediate compound to introduce the phosphonooxyethyl group.

Industrial Production Methods

Industrial production of Fobrepodacin (disodium) involves scaling up the synthetic route described above. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Fobrepodacin (disodium) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Fobrepodacin (disodium) with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Fobrepodacin disodium is a phosphate proagent of SPR719, also known as VXc-486, and is under development as a novel aminobenzimidazole bacterial DNA gyrase (GyrB) inhibitor . It is intended for the treatment of pulmonary tuberculosis and nontuberculous mycobacterial pulmonary disease (NTM-PD) .

Chemical Information

  • Catalog No.: HY-135655
  • CAS No.: 1384984-20-6
  • Molecular Formula: C₂₁H₂₄FN₆Na₂O₆P
  • Molecular Weight: 552.4
  • Target: Bacterial
  • Pathway: Anti-infection

Storage conditions: Stored at 4°C, sealed and away from moisture; in solvent, it can be stored at -80°C for 6 months or -20°C for 1 month, sealed and away from moisture .

Solubility

Fobrepodacin disodium can be dissolved in DMSO at 5 mg/mL (9.05 mM); this process may require sonication and adjustment of the pH to 3 with HCl . The following table illustrates the solubility of Fobrepodacin disodium in DMSO at varying concentrations :

ConcentrationSolventMass
1 mM1.8103 mL1 mg
5 mM0.3621 mL5 mg
10 mMNot available10 mg

Fobrepodacin disodium is an orally active proagent of SPR719, exhibiting potent bactericidal activities in vivo .

In vitro

SPR719 has demonstrated activity against clinically relevant mycobacteria in vitro .

In vivo

Animal studies using Fobrepodacin disodium have shown promising results :

  • In a chronic tuberculosis infection model using mice, oral administration of Fobrepodacin disodium at 10, 30, or 100 mg/kg once daily, five times a week for four weeks, reduced the mycobacterial burden .
  • In another study, oral administration of Fobrepodacin disodium at 100 mg/kg once daily, five days a week for eight weeks, improved the bactericidal activities of antimycobacterial drugs .
  • Six-week-old female BALB/c and C57BL/6 mice, either uninfected or infected with M. tuberculosis (Erdman), were used in these animal models .

Clinical Studies

A phase 1 randomized, double-blind, placebo-controlled, single ascending dose (SAD)/multiple ascending dose (MAD) trial assessed the safety, tolerability, and pharmacokinetics of SPR720/SPR719 in 96 healthy volunteers . The volunteers received single oral doses of SPR720 (or placebo) ranging from 100 to 2,000 mg, or repeat total daily doses ranging from 500 to 1,500 mg for 7 or 14 days . SPR720 was well-tolerated at daily doses up to 1,000 mg for 14 days . The most common adverse events (AEs) were gastrointestinal issues (nausea, vomiting, and diarrhea) and headaches, all mild to moderate and dose-dependent. No serious AEs were reported . The median SPR719 Tmax ranged from 2.8 to 8.0 h across cohorts, and the t1/2 ranged from 2.9 to 4.5 h and was dose-independent . Food reduced SPR719 plasma exposure by approximately 20% . In MAD cohorts, SPR719 plasma exposure declined approximately 40% between days 1 and 7, suggesting the induction of an elimination pathway, but plasma AUC 0–24 was comparable between days 7 and 14 . This study suggested that predicted therapeutic exposures of SPR719 could be attained with a once-daily oral administration of SPR720 .

Antimicrobial activity

Comparison with Similar Compounds

Similar Compounds

    Moxifloxacin: Another antibacterial agent that inhibits DNA gyrase and topoisomerase IV.

    Levofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

    Ciprofloxacin: Another fluoroquinolone that targets bacterial DNA replication enzymes.

Uniqueness

Fobrepodacin (disodium) is unique due to its potent activity against non-tuberculous mycobacteria and its potential use in treating multidrug-resistant tuberculosis . Its structure allows for specific interactions with bacterial enzymes, making it a promising candidate for further development .

Properties

Molecular Formula

C21H24FN6Na2O6P

Molecular Weight

552.4 g/mol

IUPAC Name

disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate

InChI

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1

InChI Key

BSOLRSNBVIVVMJ-FMOMHUKBSA-L

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.